molecular formula C5H10ClNO4S B2555545 2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride CAS No. 2470440-11-8

2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride

Cat. No.: B2555545
CAS No.: 2470440-11-8
M. Wt: 215.65
InChI Key: HMDVRLFDICKIGS-UHFFFAOYSA-N
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Description

2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride: is a chemical compound with the molecular formula C5H9NO4S·HCl It is a derivative of thietan, a four-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride typically involves the reaction of thietan-3-one with glycine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvent

    Catalyst: Hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thietan derivatives with lower oxidation states.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thietan derivatives with lower oxidation states.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the thietan ring can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminothiazole-4-acetic acid;hydrochloride
  • 2-Amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid

Uniqueness

2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride is unique due to the presence of the thietan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications.

Properties

IUPAC Name

2-amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S.ClH/c6-4(5(7)8)3-1-11(9,10)2-3;/h3-4H,1-2,6H2,(H,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDVRLFDICKIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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